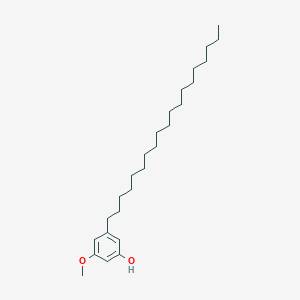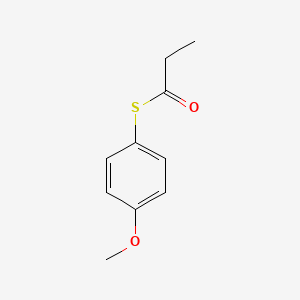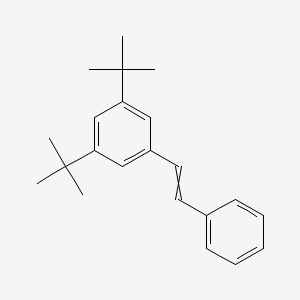
1,3-Di-tert-butyl-5-(2-phenylethenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,3-bis(1,1-dimethylethyl)-5-(2-phenylethenyl)- is an organic compound known for its unique structure and properties It is a derivative of benzene, featuring two tert-butyl groups and a styrene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3-bis(1,1-dimethylethyl)-5-(2-phenylethenyl)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The styrene moiety can be introduced through a subsequent reaction involving the coupling of a suitable styrene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,3-bis(1,1-dimethylethyl)-5-(2-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like chlorine or bromine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,3-bis(1,1-dimethylethyl)-5-(2-phenylethenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzene, 1,3-bis(1,1-dimethylethyl)-5-(2-phenylethenyl)- involves its interaction with molecular targets through various pathways. The aromatic nature of the compound allows it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,3-bis(1,1-dimethylethyl)-: Lacks the styrene moiety, leading to different reactivity and applications.
Styrene: Contains the phenylethenyl group but lacks the tert-butyl groups, affecting its stability and reactivity.
Tert-butylbenzene: Contains tert-butyl groups but lacks the phenylethenyl group, leading to different chemical behavior.
Uniqueness
Benzene, 1,3-bis(1,1-dimethylethyl)-5-(2-phenylethenyl)- is unique due to the combination of tert-butyl and styrene moieties. This combination imparts specific properties, such as increased stability and unique reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
140431-85-2 |
|---|---|
Molekularformel |
C22H28 |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
1,3-ditert-butyl-5-(2-phenylethenyl)benzene |
InChI |
InChI=1S/C22H28/c1-21(2,3)19-14-18(15-20(16-19)22(4,5)6)13-12-17-10-8-7-9-11-17/h7-16H,1-6H3 |
InChI-Schlüssel |
KBPYCTDLVLWVRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1)C=CC2=CC=CC=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one](/img/structure/B14280351.png)
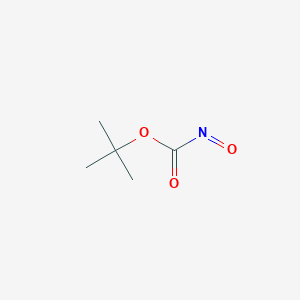
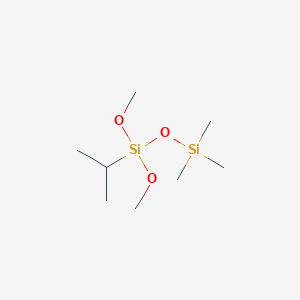

![1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene](/img/structure/B14280388.png)
![(Bicyclo[2.2.1]heptan-1-yl)acetic anhydride](/img/structure/B14280396.png)
![3,3'-Difluoro-4-[(6-methyloctyl)oxy]-4'-undecyl-1,1'-biphenyl](/img/structure/B14280397.png)
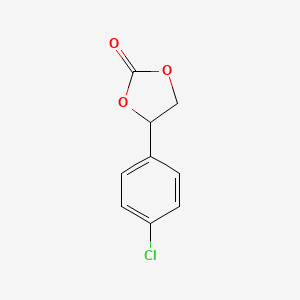
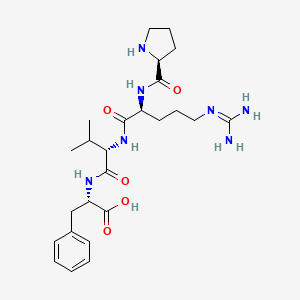
![2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane](/img/structure/B14280414.png)
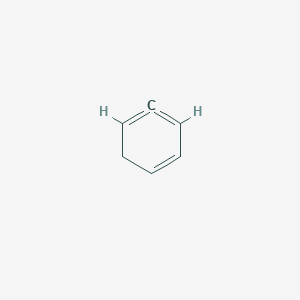
![Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl-](/img/structure/B14280421.png)
